molecular formula C20H15N5O7 B5172923 N-(2-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide

N-(2-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide

Cat. No. B5172923
M. Wt: 437.4 g/mol
InChI Key: KJADFMUGEJMBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide, commonly known as TNP-470, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. TNP-470 is a potent angiogenesis inhibitor, meaning that it can prevent the formation of new blood vessels that are necessary for the growth and spread of tumors. In

Mechanism of Action

TNP-470 works by inhibiting the activity of EGFR, which is a receptor protein that is involved in the signaling pathway that leads to angiogenesis. When EGFR is activated by its ligand, it triggers a cascade of signaling events that ultimately lead to the formation of new blood vessels. TNP-470 blocks this pathway by binding to the ATP-binding site on EGFR, preventing its activation and subsequent signaling.
Biochemical and Physiological Effects:
TNP-470 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-angiogenic activity, it has been shown to induce apoptosis (cell death) in tumor cells, inhibit the proliferation of cancer cells, and enhance the immune response to tumors. TNP-470 has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its overall anti-cancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TNP-470 in lab experiments is its potent anti-angiogenic activity. This makes it a useful tool for studying the role of angiogenesis in tumor growth and metastasis. However, there are also some limitations to using TNP-470 in lab experiments. For example, its low solubility in water can make it difficult to administer in vivo, and its high potency can make it difficult to determine the optimal dose for a particular experiment.

Future Directions

There are several future directions for research on TNP-470. One area of interest is the development of new analogs and derivatives of TNP-470 that may have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to TNP-470 treatment. Additionally, there is ongoing research into the use of TNP-470 in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, there is interest in exploring the potential use of TNP-470 in other diseases that involve angiogenesis, such as diabetic retinopathy and rheumatoid arthritis.

Synthesis Methods

The synthesis of TNP-470 involves the reaction of 2-methylbenzoyl chloride with 2,4,6-trinitroaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of recrystallizations and column chromatography. The overall yield of the synthesis is relatively low, but the purity of the final product is high.

Scientific Research Applications

TNP-470 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a wide range of tumor types in animal models, including breast, lung, colon, and prostate cancer. TNP-470 works by inhibiting the formation of new blood vessels that are necessary for the growth and spread of tumors. It does this by blocking the activity of a protein called endothelial cell growth factor receptor (EGFR), which is involved in the signaling pathway that leads to angiogenesis.

properties

IUPAC Name

N-(2-methylphenyl)-4-(2,4,6-trinitroanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O7/c1-12-4-2-3-5-16(12)22-20(26)13-6-8-14(9-7-13)21-19-17(24(29)30)10-15(23(27)28)11-18(19)25(31)32/h2-11,21H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJADFMUGEJMBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.